molecular formula C19H18N2O2S B2398962 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034307-76-9

2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Cat. No. B2398962
CAS RN: 2034307-76-9
M. Wt: 338.43
InChI Key: NLNBUJQONNJRRV-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, also known as MPTA, is a chemical compound that has been the subject of extensive scientific research due to its potential as a drug candidate. MPTA is a derivative of the popular drug, tramadol, which is used to treat moderate to severe pain. The synthesis method for MPTA is complex, and it requires a skilled chemist to produce the compound. In

Scientific Research Applications

Catalytic Protodeboronation

2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide: has been employed in catalytic protodeboronation reactions. Unlike the well-established functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. Researchers have utilized a radical approach to achieve protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This transformation is particularly valuable because it enables the formal anti-Markovnikov hydromethylation of alkenes, a previously unknown process .

Alkene Hydromethylation

The hydromethylation sequence facilitated by this compound allows for the addition of a methyl group to alkenes in an anti-Markovnikov manner. This transformation is synthetically valuable, as it provides access to functionalized alkenes with specific regioselectivity. Researchers have applied this method to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .

Total Synthesis of Natural Products

The protodeboronation of 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide has found utility in the formal total synthesis of several natural products. Notably, it played a crucial role in the synthesis of δ-®-coniceine and indolizidine 209B. These achievements highlight the compound’s versatility and its impact on complex molecule construction .

Materials Science

Given the presence of both aromatic and heterocyclic moieties, 2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide could find applications in materials science. Its unique structure may contribute to the design of functional materials, such as organic semiconductors or luminescent compounds.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-18-5-3-2-4-15(18)11-19(22)21-12-14-6-8-20-17(10-14)16-7-9-24-13-16/h2-10,13H,11-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNBUJQONNJRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

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